2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide
Description
The compound 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a pyrazolo-pyrimidine derivative characterized by a sulfur-linked acetamide moiety and substituted aromatic groups. Its core structure includes a bicyclic pyrazolo[4,3-d]pyrimidin-7-one scaffold, with a 4-methoxybenzyl group at position 6, an ethyl group at position 1, and a methyl group at position 2. The thioether linkage at position 5 connects to an N-(2-ethylphenyl)acetamide side chain.
Properties
IUPAC Name |
2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-5-19-9-7-8-10-21(19)27-22(32)16-35-26-28-23-17(3)29-31(6-2)24(23)25(33)30(26)15-18-11-13-20(34-4)14-12-18/h7-14H,5-6,15-16H2,1-4H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYGKDNHKHIYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)N(N=C3C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a member of the pyrazolopyrimidine class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C25H27N5O3S
Molecular Weight : 477.6 g/mol
CAS Number : 1358829-97-6
The compound features a complex structure characterized by a pyrazolo[4,3-d]pyrimidine core with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O3S |
| Molecular Weight | 477.6 g/mol |
| CAS Number | 1358829-97-6 |
| Structure | Chemical Structure |
Anticancer Activity
Research indicates that pyrazolopyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.
-
Mechanism of Action :
- The compound acts by inhibiting specific kinases involved in cancer cell proliferation and survival.
- It has shown promising results in inhibiting Aurora-A kinase and cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
-
Case Studies :
- In vitro studies demonstrated that derivatives of this compound exhibited IC50 values ranging from 0.39 μM to 4.2 μM against different cancer cell lines such as MCF-7 and A375 .
- A specific study reported that the compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Mechanism of Action :
- Research Findings :
Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.46 | CDK inhibition |
| Anticancer | A375 | 4.2 | Apoptosis induction |
| Anti-inflammatory | Animal model | N/A | NF-kB pathway suppression |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound shares structural homology with several analogs documented in the evidence, differing primarily in substituent groups. Key comparisons include:
Table 1: Substituent Variations in Pyrazolo-Pyrimidine Derivatives
Key Observations :
- Aromatic Substitution: The position of methoxy groups (para in the target vs. Para-substitution (target) enhances resonance stabilization compared to meta or ortho positions .
- Acetamide Side Chain : The 2-ethylphenyl group (target) introduces greater hydrophobicity than fluorophenyl () or methylphenyl (), influencing membrane permeability .
- Core Modifications: replaces the pyrazolo-pyrimidine core with a thieno-pyrimidine system, reducing planarity and possibly altering kinase selectivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | ||
|---|---|---|---|
| Molecular Weight (g/mol) | 477.6* | 496.5 | 477.6 |
| LogP (Predicted) | ~3.8 | ~3.5 | ~3.7 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 6 | 5 |
*Molecular formula for the target compound: C₂₅H₂₇N₅O₃S.
Key Observations :
Spectroscopic and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
